

# Application Notes and Protocols for Hoechst 34580 Staining of Fixed Mammalian Cells

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## Compound of Interest

Compound Name: Hoechst 34580

Cat. No.: B1194229

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Hoechst 34580** is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in fixed mammalian cells.[1][2][3] This bisbenzimidazole dye selectively binds to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][4][5] Upon binding to dsDNA, the fluorescence intensity of **Hoechst 34580** is significantly enhanced, providing a high signal-to-noise ratio for clear visualization of nuclei.[5][6] Its spectral properties, including a considerable Stokes shift, make it an ideal candidate for multicolor imaging experiments with minimal spectral overlap with other common fluorophores.[1][6] **Hoechst 34580** is widely used in fluorescence microscopy and flow cytometry for applications such as cell cycle analysis, apoptosis detection, and chromosome staining.[1][2][7]

## Quantitative Data Summary

The spectral and physical properties of **Hoechst 34580** are summarized in the table below for easy reference.

Property	Value	References
Excitation Maximum (DNA-bound)	~371-380 nm	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Emission Maximum (DNA-bound)	~437-440 nm	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Excitation Maximum (Unbound)	Not specified	
Emission Maximum (Unbound)	~510-540 nm	<a href="#">[1]</a> <a href="#">[8]</a>
Molecular Weight	451.57 g/mol	<a href="#">[2]</a>
Common Solvents for Stock Solution	DMSO or distilled water	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[11]</a>

## Experimental Protocols

### 1. Preparation of Stock Solution

Proper preparation of the **Hoechst 34580** stock solution is critical for consistent and reliable staining.

- Reconstitution: Dissolve **Hoechst 34580** powder in high-quality dimethyl sulfoxide (DMSO) or distilled water to a final concentration of 1 to 10 mg/mL.[\[2\]](#)[\[8\]](#) Sonication can be used to aid dissolution if necessary, as the dye may have poor solubility.[\[2\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[\[8\]](#)[\[11\]](#) The stock solution in water is stable for at least 6 months when refrigerated.[\[12\]](#)

### 2. Staining Protocol for Fixed Mammalian Cells for Fluorescence Microscopy

This protocol is suitable for adherent cells grown on coverslips or in culture plates.

- Cell Culture and Fixation:

- Culture mammalian cells on sterile coverslips or appropriate imaging plates to the desired confluency.
- Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
- Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[\[5\]](#)
- Wash the cells twice with PBS for 5 minutes each to remove residual fixative.[\[11\]](#)
- Permeabilization (Optional but Recommended):
  - For optimal staining, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS.
- Staining:
  - Prepare a working solution of **Hoechst 34580** by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[\[8\]](#)[\[13\]](#) The optimal concentration may vary depending on the cell type and should be determined experimentally.[\[8\]](#)
  - Add the staining solution to the fixed and permeabilized cells, ensuring complete coverage.
  - Incubate for 5-15 minutes at room temperature, protected from light.[\[2\]](#)[\[8\]](#)
- Washing and Mounting:
  - Aspirate the staining solution and wash the cells two to three times with PBS.[\[2\]](#)[\[8\]](#)
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:

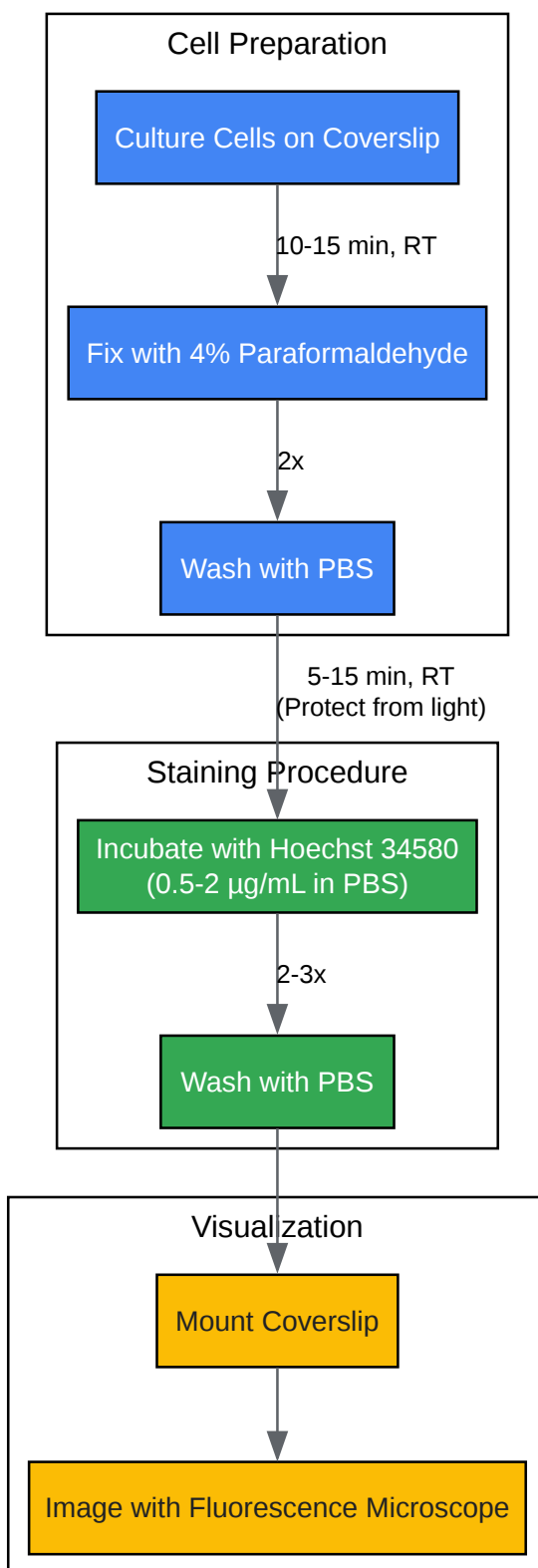
- Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).[12] **Hoechst 34580** can be excited by UV light sources such as a xenon or mercury-arc lamp, or a 355 nm or 405 nm laser.[7][12]

### 3. Staining Protocol for Fixed Cells for DNA Content Analysis by Flow Cytometry

This protocol is designed for analyzing the DNA content of a cell population.

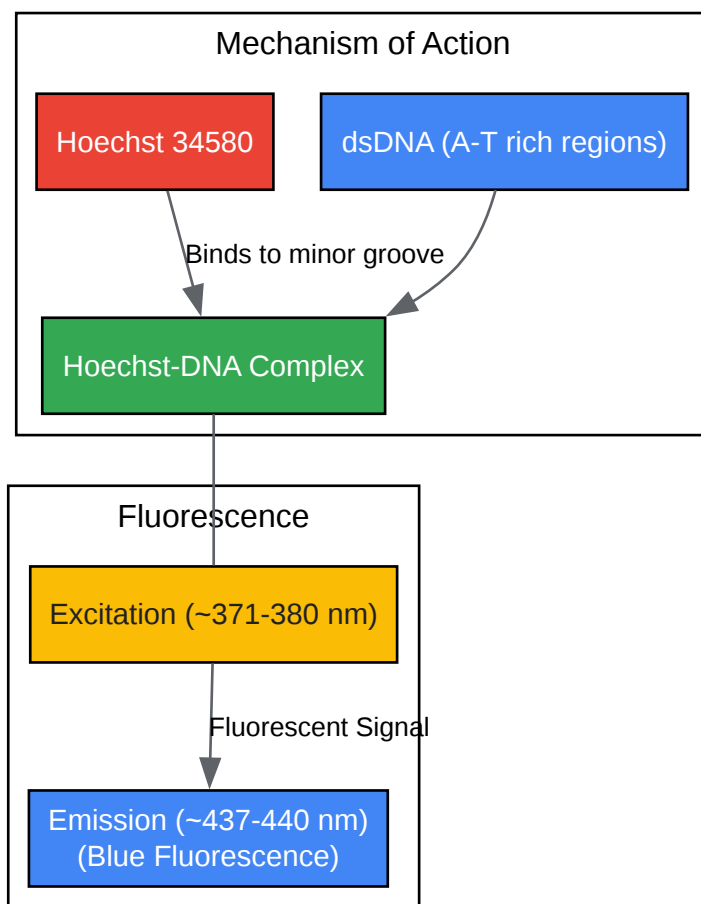
- Cell Preparation and Fixation:
  - Harvest cells and prepare a single-cell suspension at a density of  $1-2 \times 10^6$  cells/mL.[8]
  - Fix the cells by adding ice-cold 70-80% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[7][8]
  - Wash the cells once with PBS.[7][8]
- Staining:
  - Prepare a working solution of **Hoechst 34580** by diluting the stock solution in PBS to a final concentration of 0.2-2  $\mu\text{g/mL}$ . [7][8]
  - Resuspend the fixed cells in the staining solution.
  - Incubate for 15 minutes at room temperature.[8] No washing step is necessary before analysis.[8]
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer equipped with a UV or violet laser.[7]
  - For optimal results and a lower coefficient of variation (CV), it is recommended to use a low flow rate during acquisition.[7]

## Diagrams



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Caption: Workflow for **Hoechst 34580** staining of fixed adherent cells.



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Caption: Logical relationship of **Hoechst 34580** binding and fluorescence.

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